Sorbitan laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sorbitan laurate is a non-ionic surfactant and emulsifier, primarily used in various industries including pharmaceuticals, food, and cosmetics. It is derived from the esterification of sorbitan, a dehydrated form of sorbitol, with lauric acid, a fatty acid commonly found in coconut and palm kernel oils. This compound exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, making it effective in stabilizing mixtures of water and oil . Sorbitan laurate is recognized by its E number E493 when used as a food additive, indicating its safety for consumption .

- Hydrolysis: In the presence of water, sorbitan laurate can revert to its constituent components—sorbitan and lauric acid—especially under acidic or basic conditions.

- Transesterification: Sorbitan laurate can react with other alcohols to form different esters.

- Oxidation: The fatty acid component may undergo oxidation reactions, particularly if exposed to air or light.

These reactions are significant in determining the stability and shelf-life of formulations containing sorbitan laurate .

Sorbitan laurate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic applications. Its biological activity includes:

- Emulsifying Properties: It facilitates the mixing of immiscible liquids (like oil and water) by reducing interfacial tension.

- Skin Compatibility: Sorbitan laurate is well-tolerated in topical formulations, making it suitable for sensitive skin products.

- Antimicrobial Activity: Some studies suggest that sorbitan laurate may possess mild antimicrobial properties, enhancing the preservation of formulations .

Sorbitan laurate is synthesized through the esterification process involving:

- Reactants: Sorbitol or its anhydrides and lauric acid.

- Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.

- Process Conditions: The reaction typically requires heating under controlled conditions to promote ester formation while minimizing side reactions.

The resulting product can be purified through distillation or crystallization to achieve the desired purity for commercial applications .

Sorbitan laurate has diverse applications across various sectors:

- Food Industry: Used as an emulsifier to stabilize food products like margarine and baked goods.

- Cosmetics: Functions as an emulsifying agent in creams, lotions, and shampoos, enhancing texture and stability.

- Pharmaceuticals: Employed in drug formulations to improve solubility and bioavailability of active ingredients.

- Industrial Uses: Acts as a processing aid in plastics manufacturing and as a lubricant in various formulations .

Research on sorbitan laurate's interactions with other compounds has shown that it can enhance the solubility of poorly soluble substances like vitamins and essential oils. Interaction studies indicate that:

- Synergistic Effects: When combined with other surfactants (e.g., polysorbates), sorbitan laurate can improve emulsification efficiency.

- Compatibility Testing: It is often tested for compatibility with various active ingredients in formulations to ensure stability and efficacy .

Sorbitan laurate belongs to a class of compounds known as sorbitan esters. Below are some similar compounds along with their unique characteristics:

| Compound | Composition | Unique Features |

|---|---|---|

| Sorbitan monolaurate | Monoester of sorbitol and lauric acid | Used primarily in water-in-oil emulsions |

| Sorbitan stearate | Monoester of sorbitol and stearic acid | Higher hydrophilicity; used in food applications |

| Polysorbate 20 | Ethylene oxide derivative of sorbitan monolaurate | Higher HLB value; excellent for oil-in-water emulsions |

| Glyceryl monostearate | Ester of glycerin and stearic acid | Commonly used in food; provides creamy texture |

Sorbitan laurate's unique balance between hydrophilic and lipophilic properties makes it particularly versatile for applications requiring stable emulsions without significant ionic dissociation .

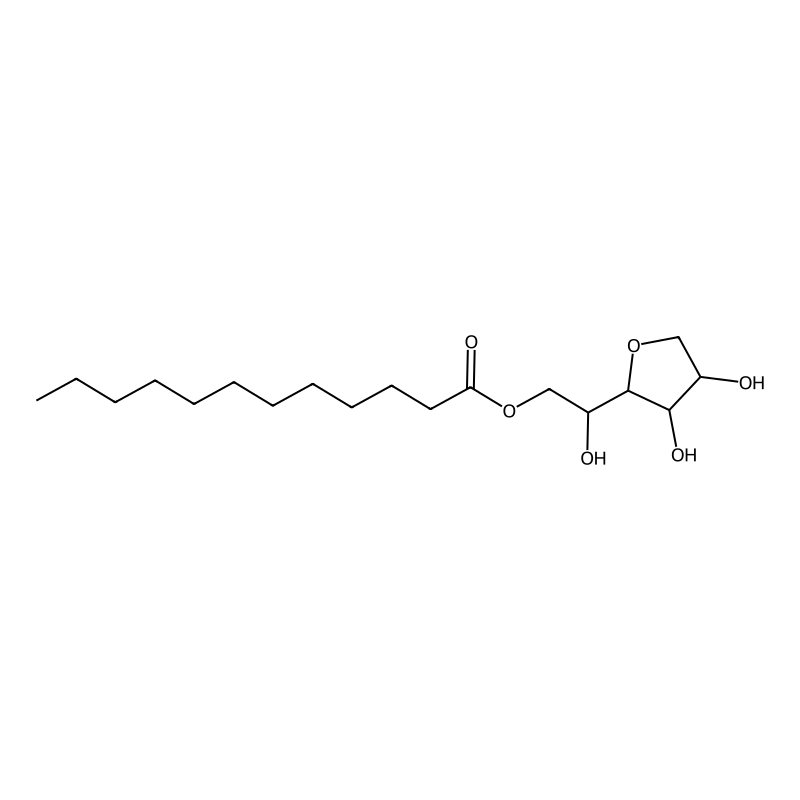

Sorbitan laurate, also known by its full chemical name sorbitan monolaurate, is a non-ionic surfactant with the molecular formula C18H34O6 and a molecular weight of 346.46 g/mol [1] [2]. The compound is formed through the esterification of sorbitan (a dehydrated sorbitol derivative) with lauric acid, resulting in an amphiphilic molecule with both hydrophilic and lipophilic properties [3]. The chemical structure of sorbitan laurate consists of a sorbitan backbone (cyclic polyol) with a laurate ester group attached at one of the hydroxyl positions [4].

The molecular structure of sorbitan laurate can be represented as a cyclic polyol with a fatty acid chain attached via an ester bond [5]. This configuration gives the molecule its characteristic amphiphilic nature, with the sorbitan portion serving as the hydrophilic head and the laurate chain functioning as the lipophilic tail [6]. The structural arrangement enables sorbitan laurate to function effectively as an emulsifier, allowing it to stabilize mixtures of water and oil-based components [3].

At the molecular level, sorbitan laurate features a cyclic structure derived from sorbitol through dehydration, with the lauric acid moiety attached via an ester linkage [7]. This specific molecular architecture contributes to its physical properties, appearing as an amber-colored viscous liquid or soft paste at room temperature [8].

Structural Characterization of Sorbitan Backbone

The sorbitan backbone in sorbitan laurate is derived from sorbitol (C6H14O6) through a dehydration process that results in the formation of sorbitan (C6H12O5) [9]. This dehydration involves the removal of one water molecule from sorbitol with concomitant cyclization, creating an internal ether linkage [10]. The term "sorbitan" is a generic name for these cyclic ether tetrahydric alcohols derived from sorbitol [8].

The sorbitan backbone can exist in different ring configurations, primarily as either a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran ring structure [10] [11]. The most common form is the 1,4-sorbitan structure, which features a five-membered tetrahydrofuran ring [12]. This structural arrangement results from the dehydration between the hydroxyl groups at the C1 and C4 positions of sorbitol [17].

The dehydration of sorbitol to form sorbitan is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures [17]. Research has shown that sorbitol preferentially forms an adduct with sulfuric acid during this process, which can inhibit subsequent dehydration reactions [17]. The mechanism for this dehydration reaction involves an SN2 reaction on the primary C1 of sorbitol attacked by the hydroxyl group at the secondary C4 position [17].

After dehydration, the sorbitan backbone retains 4-5 hydroxyl groups that are available for esterification [13]. These hydroxyl groups have different reactivities, with the primary hydroxyl groups being more accessible and therefore more likely to undergo esterification compared to the secondary hydroxyl groups [13].

| Structural Feature | Description |

|---|---|

| Parent Compound | Sorbitol (C6H14O6) |

| Dehydration Product | Sorbitan (C6H12O5) |

| Ring Structure | Tetrahydrofuran (5-membered) or Tetrahydropyran (6-membered) |

| Available Hydroxyl Groups | 4-5 hydroxyl groups |

| Primary Esterification Sites | Primary hydroxyl groups (most accessible) |

Lauric Acid Moiety and Esterification Points

The lauric acid moiety in sorbitan laurate is derived from lauric acid (dodecanoic acid), a saturated fatty acid with the molecular formula C12H24O2 and a carbon chain length of 12 [14]. Lauric acid is naturally found in coconut oil and palm kernel oil, appearing as a white crystalline solid with a melting point between 43-46°C at room temperature [14].

The esterification process that attaches the lauric acid moiety to the sorbitan backbone occurs primarily at the most accessible hydroxyl groups of the sorbitan structure [15]. The primary hydroxyl groups, particularly those at the C1 and C6 positions of the original sorbitol structure, are the preferred sites for esterification due to their greater accessibility and reactivity compared to the secondary hydroxyl groups [13] [15].

The esterification reaction between sorbitan and lauric acid typically requires elevated temperatures (140-180°C) and an acid catalyst such as p-toluenesulfonic acid [21]. Studies have shown that the conversion of lauric acid is more efficient when sorbitol is previously cyclized to sorbitan before the esterification process [21] [29]. The molar ratio between sorbitol and lauric acid at the beginning of the esterification is typically 1:1, though the amount of fatty acid used is usually in excess of the stoichiometric requirement [21].

The esterification points in sorbitan laurate are influenced by several factors, including steric hindrance and reaction conditions [15]. Secondary hydroxyl groups experience greater steric hindrance, which limits their accessibility for esterification [13]. The temperature and catalyst used in the reaction can significantly affect the distribution of esterification points, with higher temperatures generally favoring esterification at less accessible hydroxyl positions [21].

| Esterification Site | Description |

|---|---|

| Primary hydroxyl groups | Most accessible and reactive sites for esterification |

| Secondary hydroxyl groups | Less accessible, require more energy for esterification |

| Preferred esterification position | Primary hydroxyl groups at C1 and C6 positions of sorbitol |

| Steric hindrance effect | Higher in secondary hydroxyl groups, limiting esterification |

| Reaction conditions impact | Temperature and catalyst affect distribution of esterification points |

Isomeric Distribution and Structural Variations

Sorbitan laurate exists as a mixture of isomers due to the various possible configurations of the sorbitan backbone and the different potential esterification points [22]. The isomeric distribution primarily includes 1,4-sorbitan monolaurate (the major component), 1,5-sorbitan monolaurate, and 1,4:3,6-dianhydrosorbitol monolaurate (isosorbide monolaurate) [18] [22].

The structural variations in sorbitan laurate arise from several factors. First, the sorbitan backbone itself can exist in different ring configurations, including five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) rings [10]. Second, the position of the laurate ester can vary between different hydroxyl groups on the sorbitan structure, with primary hydroxyl groups being the preferred esterification sites [13].

The degree of dehydration of sorbitol also contributes to the structural variations in sorbitan laurate [18]. While sorbitan results from a single dehydration of sorbitol, further dehydration can lead to the formation of isosorbide, which can also undergo esterification with lauric acid [18]. Gas chromatography analysis has identified multiple peaks representing possible isomers of sorbitan monolaurate, including those obtained by the esterification of 1,4:3,6-isosorbide with lauric acid and those from the esterification of 1,4-sorbitan with lauric acid [18].

Commercial sorbitan laurate products typically consist of a mixture of mono-, di-, and tri-esters, with monoesters being the predominant form [3] [24]. The exact isomeric distribution can vary depending on the manufacturing process, including reaction conditions such as temperature, catalyst, and reactant ratios [21].

| Isomer Type | Approximate Distribution | Esterification Point |

|---|---|---|

| 1,4-sorbitan monolaurate | Major component | Primary hydroxyl group |

| 1,5-sorbitan monolaurate | Present | Primary hydroxyl group |

| 1,4:3,6-dianhydrosorbitol monolaurate | Present | Secondary hydroxyl group |

| Other isomers | Minor components | Various |

Comparative Analysis with Other Sorbitan Esters

Sorbitan laurate belongs to a family of sorbitan esters that differ primarily in the fatty acid chain attached to the sorbitan backbone [9]. Common sorbitan esters include sorbitan palmitate (C16), sorbitan stearate (C18), sorbitan oleate (C18:1), and sorbitan tristearate (tri-ester of stearic acid) [8] [9].

The molecular weight of sorbitan esters increases with the length of the fatty acid chain, ranging from 346.46 g/mol for sorbitan laurate (C12) to 430.62 g/mol for sorbitan stearate (C18) [14]. This variation in molecular weight affects the physical properties and applications of these compounds [9].

A key parameter for comparing sorbitan esters is their Hydrophilic-Lipophilic Balance (HLB) value, which indicates their relative affinity for water and oil phases [14]. Sorbitan laurate has an HLB value of 8.6, which is higher than other sorbitan esters such as sorbitan palmitate (HLB 6.7), sorbitan stearate (HLB 4.7), and sorbitan oleate (HLB 4.3) [14]. This higher HLB value indicates that sorbitan laurate has a greater hydrophilic character compared to other sorbitan esters, though it still functions primarily as a water-in-oil (W/O) emulsifier [6] [14].

The physical state of sorbitan esters varies with the fatty acid chain length and degree of saturation [5]. Sorbitan laurate appears as an amber viscous liquid or soft paste at room temperature, while sorbitan palmitate and stearate exist as cream to tan beads or waxy solids [14]. Sorbitan oleate, despite its longer chain length, is a yellow to amber viscous liquid due to the presence of an unsaturated bond in the oleic acid moiety [14].

All sorbitan esters function primarily as water-in-oil emulsifiers, but their effectiveness and specific applications vary based on their HLB values and physical properties [9] [14]. The comparative analysis of these esters allows for the selection of the most appropriate emulsifier for specific formulation requirements [9].

| Sorbitan Ester | Molecular Formula | Molecular Weight (g/mol) | HLB Value | Physical State | Primary Application |

|---|---|---|---|---|---|

| Sorbitan Laurate | C18H34O6 | 346.46 | 8.6 | Amber viscous liquid/soft paste | W/O emulsifier |

| Sorbitan Palmitate | C22H42O6 | 402.57 | 6.7 | Cream to tan beads/waxy solid | W/O emulsifier |

| Sorbitan Stearate | C24H46O6 | 430.62 | 4.7 | Cream to tan beads/waxy solid | W/O emulsifier |

| Sorbitan Oleate | C24H44O6 | 428.60 | 4.3 | Yellow to amber viscous liquid | W/O emulsifier |

| Sorbitan Tristearate | C60H114O8 | 955.56 | 2.1 | White waxy solid | W/O emulsifier |

Physical Description

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 337 of 347 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1338-39-2

16287-68-6

8028-02-2

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying

General Manufacturing Information

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Construction

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Sorbitan, monododecanoate: ACTIVE

D-Glucitol, 1,4-anhydro-, 6-dodecanoate: INACTIVE